

A Technical Review of 3,6-Dimethyl-3-heptanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethyl-3-heptanol

Cat. No.: B126133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-3-heptanol, a tertiary alcohol with the chemical formula $C_9H_{20}O$, is a branched-chain aliphatic alcohol. While structurally related compounds have found applications in various industries, publicly available research on the specific applications of **3,6-Dimethyl-3-heptanol**, particularly in the realms of drug development and biological signaling, is notably scarce. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis methodologies, and the applications of its closely related isomers. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Due to the limited specific data on **3,6-Dimethyl-3-heptanol**, this review incorporates data from its isomers, such as 2,6-dimethyl-4-heptanol, to provide a broader context for its potential properties and applications, especially concerning safety and toxicology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,6-Dimethyl-3-heptanol** is presented in the table below. This data is essential for its handling, characterization, and potential application in various experimental settings.

Property	Value
Molecular Formula	C ₉ H ₂₀ O
Molecular Weight	144.25 g/mol
CAS Number	1573-28-0
Appearance	Colorless liquid
Boiling Point	173 °C
Flash Point	70 °C
Density	0.82 g/cm ³
Refractive Index	1.4290
Vapor Pressure	0.407 mmHg at 25°C
InChIKey	HVPGLNDHUWMLS-UHFFFAOYSA-N
SMILES	CCC(C)(CCC(C)C)O

Synthesis and Manufacturing

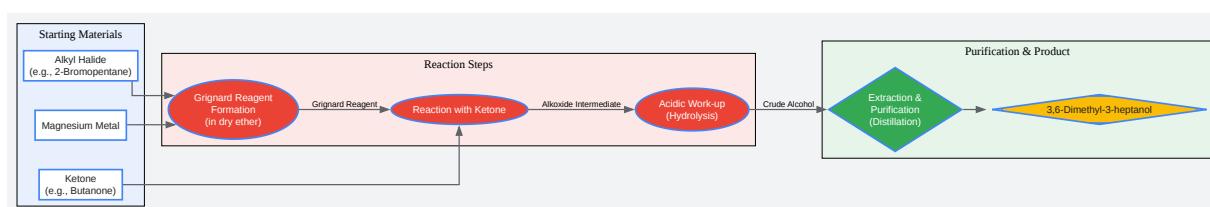
The primary method for synthesizing tertiary alcohols like **3,6-Dimethyl-3-heptanol** is through the Grignard reaction. This versatile carbon-carbon bond-forming reaction is a staple in organic synthesis.

Experimental Protocol: Grignard Synthesis of a Tertiary Alcohol

The following is a general experimental protocol for the synthesis of a tertiary alcohol, which can be adapted for **3,6-Dimethyl-3-heptanol**. The specific starting materials for **3,6-Dimethyl-3-heptanol** would be 2-bromopentane and butanone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether


- Alkyl halide (e.g., 2-bromopentane)
- Ketone (e.g., butanone)
- 1 M Sulfuric acid
- Anhydrous sodium sulfate
- Distillation apparatus
- Separatory funnel
- Round-bottom flask with reflux condenser (all glassware must be flame-dried)

Procedure:

- Preparation of the Grignard Reagent:
 - Place magnesium turnings in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - Dissolve the alkyl halide in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling of the ether.
 - Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a steady reflux.
 - After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.
- Reaction with the Ketone:
 - Cool the Grignard reagent in an ice bath.

- Dissolve the ketone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent, controlling the rate of addition to maintain a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for 15-30 minutes.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
 - Dry the ether layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the ether by simple distillation.
 - Purify the resulting tertiary alcohol by fractional distillation.[1][2][3]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Grignard synthesis workflow for **3,6-Dimethyl-3-heptanol**.

Potential Applications

Fragrance and Flavor Industry

While specific applications for **3,6-Dimethyl-3-heptanol** are not well-documented, its isomers, particularly 2,6-dimethyl-4-heptanol and 2,6-dimethyl-2-heptanol, are used as fragrance ingredients.^{[4][5]} They contribute to the scent profile of various consumer products. The function of these compounds in cosmetics is primarily as perfuming agents.^[6]

Chemical Synthesis

The synthesis of 2,6-dimethyl-2-heptanol, an isomer of **3,6-Dimethyl-3-heptanol**, has been described in patents for use in daily chemical essence prescriptions.^[7] This suggests a potential role for these types of branched-chain alcohols as intermediates or components in the chemical industry.

Safety and Toxicology

There is a lack of specific toxicological data for **3,6-Dimethyl-3-heptanol** in the public domain. However, a safety assessment for the isomer 2,6-dimethyl-4-heptanol has been conducted by the Research Institute for Fragrance Materials (RIFM), providing valuable insights into the potential safety profile of this class of compounds.

Toxicological Endpoint	Result/Value	Reference
Genotoxicity	Not genotoxic	BlueScreen assay found it negative for both cytotoxicity and genotoxicity.[8]
Repeated Dose Toxicity (NOAEL)	17 mg/kg/day	Derived from an OECD 422 study.[8]
Reproductive Toxicity (NOAEL)	500 mg/kg/day	From an OECD 422 study.[8]
Skin Sensitization	No concern for skin sensitization	ECHA (2010)[8]
Photoirritation/Photoallergenicity	Not expected to be photoirritating/photoallergenic	Based on UV absorption spectra.[8]
Acute Oral Toxicity (LD50, rat)	3560 mg/kg	Journal of Industrial Hygiene and Toxicology.[9]
Acute Dermal Toxicity (LD50, rabbit)	4600 mg/kg	Raw Material Data Handbook, Vol.1: Organic Solvents, 1974. [9]

Conclusion

3,6-Dimethyl-3-heptanol is a tertiary alcohol for which detailed application data, especially in the fields of pharmacology and drug development, is currently lacking in published literature. The primary available information pertains to its synthesis via the Grignard reaction and the use of its isomers in the fragrance industry. The toxicological data for the closely related isomer, 2,6-dimethyl-4-heptanol, suggests a relatively low order of acute toxicity and no significant concerns for genotoxicity or skin sensitization at current exposure levels in fragrance applications. For researchers and drug development professionals, **3,6-Dimethyl-3-heptanol** and its related structures represent a class of compounds with a defined synthetic pathway but an underexplored biological and pharmacological profile. Further research is necessary to elucidate any potential therapeutic or other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [datapdf.com](https://www.datapdf.com) [datapdf.com]
- 3. [youtube.com](https://www.youtube.com) [youtube.com]
- 4. Fragrance material review on 2,6-dimethyl-4-heptanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]
- 8. [fragrancematerialsafetyresource.elsevier.com](https://www.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 9. 2,6-dimethyl-4-heptanol, 108-82-7 [[thegoodscentscopy.com](https://www.thegoodscentscopy.com)]
- To cite this document: BenchChem. [A Technical Review of 3,6-Dimethyl-3-heptanol: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126133#literature-review-of-3-6-dimethyl-3-heptanol-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com